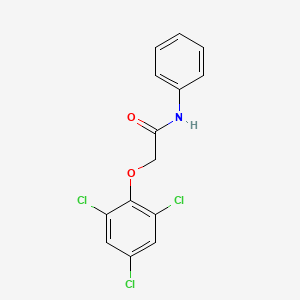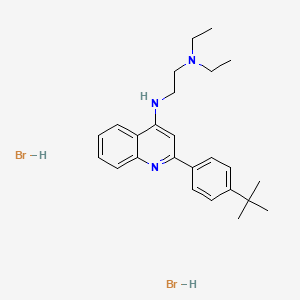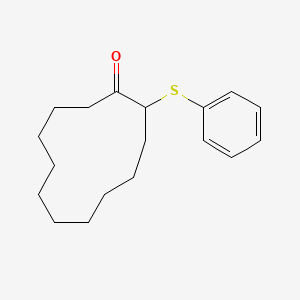
2-(Phenylthio)cyclododecanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylthio)cyclododecanone is an organic compound characterized by a twelve-membered ring structure with a phenylthio group attached to the second carbon of the cyclododecanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Phenylthio)cyclododecanone can be synthesized through the reaction of cyclododecanone with bromocyclohexane and lithium phenide . The reaction typically involves the use of cyclododecanone as the starting material, which undergoes a substitution reaction with bromocyclohexane in the presence of lithium phenide to form the desired product.
Industrial Production Methods
Industrial production methods for cyclododecanone, a precursor to this compound, involve the partial hydrogenation of cyclododecatriene to cyclododecene, followed by oxidation with dinitrogen monoxide . This process is efficient and can be scaled up for commercial production, ensuring high conversion rates and minimal byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylthio)cyclododecanone undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclododecanone derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Phenylthio)cyclododecanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-(Phenylthio)cyclododecanone involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The ketone group can also participate in nucleophilic addition reactions, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylcyclododecanone: Similar structure but lacks the sulfur atom.
2-Cyclohexylcyclododecanone: Contains a cyclohexyl group instead of a phenylthio group.
Cyclododecanone: The parent compound without any substituents.
Uniqueness
2-(Phenylthio)cyclododecanone is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and potential applications. The sulfur atom in the phenylthio group can participate in various oxidation and substitution reactions, making this compound versatile for synthetic applications.
Eigenschaften
CAS-Nummer |
52190-43-9 |
|---|---|
Molekularformel |
C18H26OS |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
2-phenylsulfanylcyclododecan-1-one |
InChI |
InChI=1S/C18H26OS/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,18H,1-6,10-11,14-15H2 |
InChI-Schlüssel |
XXVUAQSDXPMMDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCC(=O)C(CCCC1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5,12-dioxapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11940551.png)

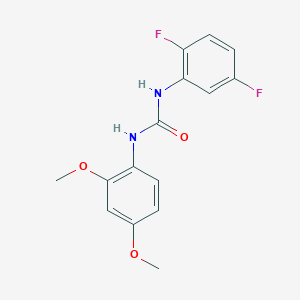
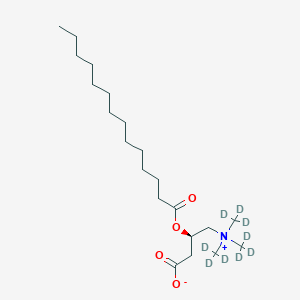
![2,3-Dimethoxy-5,6,8a,9,12,12a-hexahydroisoindolo[1,2-a]isoquinolin-8(12bH)-one](/img/structure/B11940574.png)



